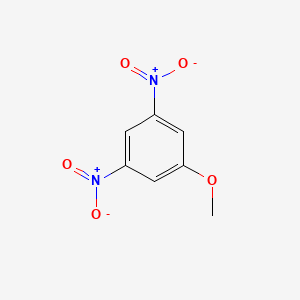
3-(2,6-Dimethylphenyl)-2-methyl-1-propene
Vue d'ensemble
Description
3-(2,6-Dimethylphenyl)-2-methyl-1-propene: is an organic compound characterized by the presence of a propene group attached to a dimethylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dimethylphenyl)-2-methyl-1-propene typically involves the alkylation of 2,6-dimethylphenyl with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where 2,6-dimethylphenyl is reacted with propene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a fluidized bed reactor is also a common approach to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2,6-Dimethylphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the phenyl ring are replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(2,6-Dimethylphenyl)-2-methyl-1-propene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of structural modifications on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features can be exploited to design molecules with specific therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as a precursor for the synthesis of additives and stabilizers.
Mécanisme D'action
The mechanism of action of 3-(2,6-Dimethylphenyl)-2-methyl-1-propene depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations through its double bond and aromatic ring. The molecular targets and pathways involved vary based on the type of reaction and the conditions employed.
Comparaison Avec Des Composés Similaires
2,6-Dimethylphenol: A compound with similar structural features but with a hydroxyl group instead of a propene group.
2,6-Dimethylaniline: A compound with an amino group attached to the dimethylphenyl ring.
2,6-Dimethylbenzaldehyde: A compound with an aldehyde group attached to the dimethylphenyl ring.
Uniqueness: 3-(2,6-Dimethylphenyl)-2-methyl-1-propene is unique due to the presence of the propene group, which imparts distinct reactivity and properties compared to its analogs. The double bond in the propene group allows for additional chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
1,3-dimethyl-2-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-9(2)8-12-10(3)6-5-7-11(12)4/h5-7H,1,8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPXOJFFNCZXOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641226 | |
| Record name | 1,3-Dimethyl-2-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878812-96-5 | |
| Record name | 1,3-Dimethyl-2-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















